molecular formula C19H26F2N4O2S B10920082 1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10920082
M. Wt: 412.5 g/mol
InChI Key: YNQYZXLCDRZKRC-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and sulfonamide formation. Key reagents and catalysts used in these steps include difluoromethylating agents, sulfonyl chlorides, and various bases and solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes .

Major Products: Major products from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 1-(TRIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-(CHLOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs .

Properties

Molecular Formula

C19H26F2N4O2S

Molecular Weight

412.5 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[[2-(3-methylpiperidin-1-yl)phenyl]methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C19H26F2N4O2S/c1-13-7-6-10-24(12-13)17-9-5-4-8-16(17)11-22-28(26,27)18-14(2)23-25(15(18)3)19(20)21/h4-5,8-9,13,19,22H,6-7,10-12H2,1-3H3

InChI Key

YNQYZXLCDRZKRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2CNS(=O)(=O)C3=C(N(N=C3C)C(F)F)C

Origin of Product

United States

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